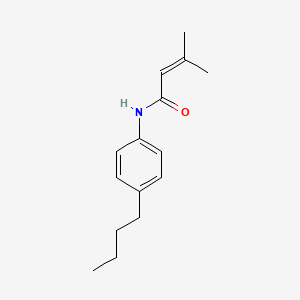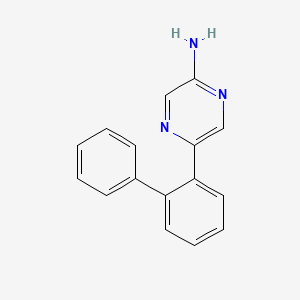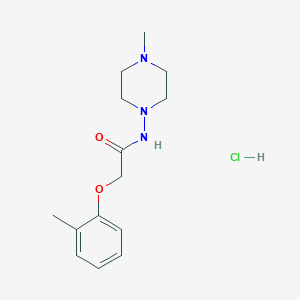
N-(4-butylphenyl)-3-methyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-3-methyl-2-butenamide, commonly known as ‘BML-210’, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BML-210 belongs to the class of compounds known as ‘cannabinoid receptor agonists’ and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Characterization
Synthesis and Structural Characterization : Research on similar compounds involves the synthesis and characterization of complex molecules, highlighting the importance of structural analysis in understanding compound properties and functions. For example, the study of pseudotetrahedral complexes containing bis[2-(diphenylphosphino)phenyl]ether and various ligands showcases novel emission properties, indicating the potential for applications in materials science and sensor technology (S. Kuang et al., 2002).
Material Science and Chemistry
Electrocatalytic Applications : The development of mesoporous nitrogen-doped carbon from ionic liquids for the electrocatalytic synthesis of hydrogen peroxide represents an example of material science applications. Such materials can offer efficient, sustainable, and cost-effective solutions for chemical synthesis and environmental remediation (Tim‐Patrick Fellinger et al., 2012).
Biochemistry and Pharmacology
Anti-neuroinflammatory Effects : Research on compounds with structural similarities has shown potential anti-neuroinflammatory effects. For instance, studies on 2,4-bis(4-hydroxyphenyl)-2-butenal diacetate reveal its capability to inhibit STAT1 and STAT3 activation in astrocytes and microglial cells, suggesting potential therapeutic applications in neuroinflammatory diseases (Jin A. Kim et al., 2014).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-4-5-6-13-7-9-14(10-8-13)16-15(17)11-12(2)3/h7-11H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOZQBYRLWVKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4062231.png)

![methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate](/img/structure/B4062244.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4062256.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4062263.png)

![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4062281.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062284.png)
![1-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4062293.png)

![methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B4062314.png)
![4-[5-(4-nitrophenyl)-2-furyl]-N-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B4062321.png)
![ethyl 4-({[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4062332.png)